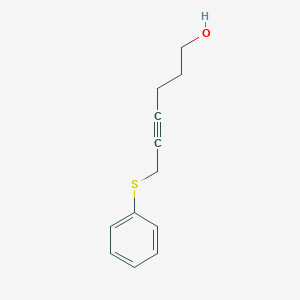
6-(Phenylsulfanyl)hex-4-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Phenylsulfanyl)hex-4-YN-1-OL is an organic compound characterized by the presence of a phenylsulfanyl group attached to a hexynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylsulfanyl)hex-4-YN-1-OL typically involves the introduction of a phenylsulfanyl group to a hexynol backbone. One common method involves the reaction of hex-4-YN-1-OL with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Phenylsulfanyl)hex-4-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Phenylsulfanyl)hex-4-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Phenylsulfanyl)hex-4-YN-1-OL involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Hex-4-YN-1-OL: A structurally similar compound without the phenylsulfanyl group.
Phenylsulfanylalkynes: Compounds with similar functional groups but different alkynyl backbones.
Uniqueness
6-(Phenylsulfanyl)hex-4-YN-1-OL is unique due to the combination of the phenylsulfanyl group and the hexynol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
144512-00-5 |
|---|---|
Molecular Formula |
C12H14OS |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
6-phenylsulfanylhex-4-yn-1-ol |
InChI |
InChI=1S/C12H14OS/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,13H,1,6,10-11H2 |
InChI Key |
WHUWZSSBEZHJDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC#CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















